molecular formula C25H20ClN3O2S B1227958 [3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

Cat. No. B1227958
M. Wt: 462 g/mol
InChI Key: ISDHNTLTLPEJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone is a member of quinolines and an organochlorine compound.

Scientific Research Applications

Corrosion Inhibition

Research has shown that quinoxaline-based propanones, closely related to the specified compound, can act as effective inhibitors of mild steel corrosion in hydrochloric acid. These compounds exhibit mixed-type inhibitive action and form protective films on metal surfaces, thereby reducing corrosion rates significantly (Olasunkanmi & Ebenso, 2019).

Molecular Reporters

Quinolinyl-based compounds have been studied for their role as molecular reporters. They can signal different chemical analytes through changes in spectral band positions or intensities, making them useful in various sensing applications (Rurack & Bricks, 2001).

Synthesis and Structural Analysis

Compounds with a structure similar to the specified chemical have been synthesized and characterized, providing insights into their crystal structure and physical properties. These studies are fundamental in understanding the compound's potential applications (Liu Fang-ming, 2012).

Antimalarial Activity

Research has been conducted on compounds bearing a quinolinyl moiety, demonstrating significant antimalarial activity. These studies highlight the potential of such compounds in the development of new antimalarial therapies (Werbel et al., 1986).

Anticancer Potential

Several studies have explored the anticancer potential of quinoline derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting their potential as anticancer agents (Othman et al., 2019).

Antimicrobial Properties

Quinoline derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against a range of bacteria and fungi. This suggests their potential application in treating infectious diseases (El-Gamal et al., 2016).

Antioxidant Activity

Some novel quinolinone derivatives have been synthesized and evaluated for their antioxidant properties, indicating their potential use in preventing oxidative stress-related damage (Hassan et al., 2017).

properties

Product Name

[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

Molecular Formula

C25H20ClN3O2S

Molecular Weight

462 g/mol

IUPAC Name

[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C25H20ClN3O2S/c1-2-31-18-10-11-20-17(13-18)14-19(24(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)25(30)23-9-6-12-32-23/h3-14,22H,2,15H2,1H3

InChI Key

ISDHNTLTLPEJQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 2
Reactant of Route 2
[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 3
Reactant of Route 3
[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 4
Reactant of Route 4
[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 5
Reactant of Route 5
[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Reactant of Route 6
Reactant of Route 6
[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.